N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, an ethyl-oxo-phenylpyrimidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinyl Intermediate: This step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate to form 4-ethyl-2-phenyl-6-oxo-1,6-dihydropyrimidine.
Introduction of the Dimethoxyphenyl Group: The intermediate is then reacted with 2,5-dimethoxyaniline under acidic conditions to introduce the dimethoxyphenyl group.
Acetamide Formation: Finally, the product is acetylated using acetic anhydride to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may interact with signaling pathways that regulate cell growth, apoptosis, and other critical functions.
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
- N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-methylpyrimidin-1(6H)-yl)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidinyl ring or the phenyl group.
- Unique Features: N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-12-21(27)25(22(23-16)15-8-6-5-7-9-15)14-20(26)24-18-13-17(28-2)10-11-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXTNZKZHVVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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